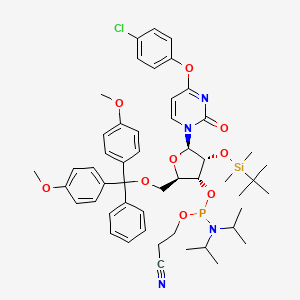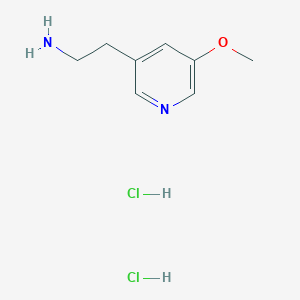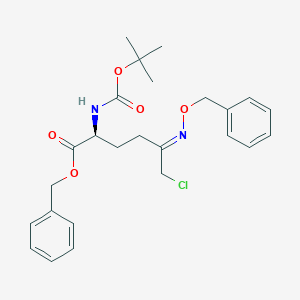
1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of “1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride”, focusing on unique applications across different fields:
Anticancer Research
Compounds containing the 1,3,4-oxadiazole moiety have been evaluated for their anticancer properties. The MTT assay is commonly used to measure the activity of mitochondrial enzymes in living cells, which can be applied to test the efficacy of such compounds in inhibiting cancer cell growth .
Drug Design and Bioavailability
The design and synthesis of 1,3,4-oxadiazoles have been explored for potential drug development due to their compliance with Lipinski’s rules of five, indicating positive oral bioavailability. This suggests that derivatives of this compound could be developed into orally administered drugs .
Antifungal Applications
Derivatives of 1,3,4-oxadiazoles have shown antifungal activities against various plant pathogens. These compounds could be compared with commercial fungicides like propiconazole for their effectiveness in protecting crops from fungal diseases .
Synthesis and Chemical Reactions
The synthesis process of related oxadiazole compounds involves converting hydrazide and carbon dioxide into 1,3,4-oxadiazole. Understanding this reaction can help in the synthesis of “1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride” for various applications .
Medicinal Chemistry
Oxadiazoles have been studied for their medicinal applications as anticancer agents, vasodilators, anticonvulsants, antidiabetics, and more. This broad range of potential therapeutic uses indicates that our compound could also be explored for similar medicinal applications .
Agricultural Chemistry
In agriculture, 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities and are considered for the development of efficient and low-risk chemical pesticides. This suggests that our compound might also find use in plant disease management .
Mécanisme D'action
Target of Action
Oxadiazole derivatives, a class of compounds to which this molecule belongs, have been widely studied for their diverse biological activities, including anticancer . They are known to interact with various molecular targets involved in cancer progression .
Mode of Action
Oxadiazole derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Oxadiazole derivatives are known to influence various biochemical pathways involved in cell proliferation, apoptosis, and other cellular processes .
Result of Action
Oxadiazole derivatives have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
Orientations Futures
Oxadiazoles, including “1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride”, have shown promising results in the treatment of several cancers . Therefore, future research could focus on designing novel small molecule inhibitors that target NF-κB activation, which is of prime importance in the treatment of several cancers .
Propriétés
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-4-8-9-5(10-4)6(7)2-3-6;/h2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCNHQSZPLLWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B1435347.png)





![3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate](/img/structure/B1435358.png)




